molecular formula C37H55ClN4O4 B12748754 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate CAS No. 93858-43-6

5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate

Cat. No.: B12748754
CAS No.: 93858-43-6
M. Wt: 655.3 g/mol
InChI Key: NXNVNAKBDLWJHL-UHFFFAOYSA-M
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Description

5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core structure, which is substituted with diethylamino groups and prop-1-enyl chains, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the indolium core, followed by the introduction of diethylamino groups and prop-1-enyl chains through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with distinct characteristics.

    Substitution: The diethylamino groups and prop-1-enyl chains can be substituted with other functional groups, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can produce a variety of functionalized indolium derivatives.

Scientific Research Applications

5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate involves its interaction with molecular targets and pathways. The compound’s diethylamino groups and indolium core play a crucial role in its binding affinity and electronic interactions. These interactions can modulate various biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium chloride
  • 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium bromide

Uniqueness

The uniqueness of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate lies in its specific perchlorate anion, which can influence its solubility, stability, and reactivity compared to its chloride and bromide counterparts. This distinct property makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

93858-43-6

Molecular Formula

C37H55ClN4O4

Molecular Weight

655.3 g/mol

IUPAC Name

(2Z)-2-[(E)-3-[5-(diethylamino)-3,3-dimethyl-1-propylindol-1-ium-2-yl]prop-2-enylidene]-N,N-diethyl-3,3-dimethyl-1-propylindol-5-amine;perchlorate

InChI

InChI=1S/C37H55N4.ClHO4/c1-11-24-40-32-22-20-28(38(13-3)14-4)26-30(32)36(7,8)34(40)18-17-19-35-37(9,10)31-27-29(39(15-5)16-6)21-23-33(31)41(35)25-12-2;2-1(3,4)5/h17-23,26-27H,11-16,24-25H2,1-10H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

NXNVNAKBDLWJHL-UHFFFAOYSA-M

Isomeric SMILES

CCCN\1C2=C(C=C(C=C2)N(CC)CC)C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)N(CC)CC)CCC)(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N(CC)CC)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)N(CC)CC)CCC)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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